REACTION_CXSMILES
|
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].OS(O)(=O)=O.[N:17]([O-])=O.[Na+]>O>[CH:7]1[C:6]([NH:9][NH2:17])=[CH:5][CH:4]=[C:3]([S:1]([OH:11])(=[O:10])=[O:2])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the diazonium salt was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of cold water
|
Type
|
ADDITION
|
Details
|
added, at 5° C., to a stirred solution of 85 g of Na2 SO3 in 250 ml H2O
|
Type
|
TEMPERATURE
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Details
|
the temperature was raised to 95° C.
|
Type
|
ADDITION
|
Details
|
240 ml of concentrated H2SO4 was added over a period of 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction mixture was left overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the precipitated product was collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1NN)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |